molecular formula C8H10N2OS B2892235 2-(Thiolan-3-yloxy)pyrazine CAS No. 2097872-53-0

2-(Thiolan-3-yloxy)pyrazine

Cat. No. B2892235
CAS RN: 2097872-53-0
M. Wt: 182.24
InChI Key: DBFGTSQYFXHHEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives has been a topic of interest in recent years. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed .


Chemical Reactions Analysis

Pyrazine derivatives have been studied for their interesting reactivity profiles. For example, alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands have been analyzed using spectroscopic (IR, Raman, NMR), theoretical [density functional theory (DFT)], and thermogravimetric studies .

Scientific Research Applications

Corrosion Inhibition

Pyrazine derivatives, including those with –SH groups such as 3-amino pyrazine-2-thiol, have been investigated for their potential as corrosion inhibitors. These compounds have shown promising results in protecting steel surfaces against corrosion, with theoretical investigations supporting their effectiveness. The introduction of –SH groups in pyrazine derivatives enhances their corrosion inhibition properties, as demonstrated by computational chemistry studies using density functional theory (DFT) and molecular dynamics (MD) simulations (Saha et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

Pyrazine and its derivatives play a significant role in the synthesis of heterocyclic compounds due to their chemical modification capabilities and pharmacological potential. The creation of condensed systems involving pyrazine is scientifically attractive for developing substances with various biological activities. Research has focused on synthesizing and studying the properties of these compounds, highlighting their relevance in modern medicine and pharmacy (Fedotov et al., 2022).

Photocatalysis

The structure of pyrazine-based cofactors, such as folic acid and flavine, which participate in natural electron transfer processes, has inspired the development of electron-deficient carbon nitrides that emulate pyrazine's structure. These materials, synthesized from amino triazole-thiol with hexaazatriphenylene units, show increased oxidative power and spectral coverage extending to the near-infrared region. This advancement demonstrates the potential of pyrazine derivatives in biomimetic photocatalysis for applications such as water oxidation under visible light (Kurpil et al., 2017).

properties

IUPAC Name

2-(thiolan-3-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-4-12-6-7(1)11-8-5-9-2-3-10-8/h2-3,5,7H,1,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFGTSQYFXHHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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